Cas no 1704126-72-6 (2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine)

2-Chloro-4-(trifluoromethyl)phenylpropan-2-amine is a fluorinated aromatic amine compound characterized by its chloro- and trifluoromethyl-substituted phenyl group. The presence of these electron-withdrawing substituents enhances its reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is typically utilized in cross-coupling reactions, nucleophilic substitutions, and as a building block for more complex molecules. Its well-defined structure and functional groups allow for precise modifications, supporting research in medicinal chemistry and material science applications.
2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine structure
1704126-72-6 structure
Product name:2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine
CAS No:1704126-72-6
MF:C10H11ClF3N
Molecular Weight:237.649252176285
CID:6349293
PubChem ID:117111926

2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine
    • EN300-1943076
    • 2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
    • 1704126-72-6
    • インチ: 1S/C10H11ClF3N/c1-9(2,15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,15H2,1-2H3
    • InChIKey: PXRSLGKESHBSED-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(F)(F)F)C=1)C(C)(C)N

計算された属性

  • 精确分子量: 237.0532115g/mol
  • 同位素质量: 237.0532115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 26Ų

2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1943076-1.0g
2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
1704126-72-6
1g
$1100.0 2023-06-01
Enamine
EN300-1943076-0.05g
2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
1704126-72-6
0.05g
$768.0 2023-09-17
Enamine
EN300-1943076-10.0g
2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
1704126-72-6
10g
$4729.0 2023-06-01
Enamine
EN300-1943076-1g
2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
1704126-72-6
1g
$914.0 2023-09-17
Enamine
EN300-1943076-0.5g
2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
1704126-72-6
0.5g
$877.0 2023-09-17
Enamine
EN300-1943076-0.1g
2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
1704126-72-6
0.1g
$804.0 2023-09-17
Enamine
EN300-1943076-2.5g
2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
1704126-72-6
2.5g
$1791.0 2023-09-17
Enamine
EN300-1943076-0.25g
2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
1704126-72-6
0.25g
$840.0 2023-09-17
Enamine
EN300-1943076-5.0g
2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
1704126-72-6
5g
$3189.0 2023-06-01
Enamine
EN300-1943076-5g
2-[4-chloro-2-(trifluoromethyl)phenyl]propan-2-amine
1704126-72-6
5g
$2650.0 2023-09-17

2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine 関連文献

2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1704126-72-6 and Product Name: 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine

The compound identified by the CAS number 1704126-72-6 and the product name 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry.

At the core of this compound's structure lies a phenyl ring substituted with both chloro and trifluoromethyl groups, which are known for their ability to enhance metabolic stability and binding affinity to biological targets. The presence of these functional groups makes 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine a promising candidate for further exploration in the design of novel therapeutic agents.

Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can lead to improved pharmacokinetic properties, such as increased lipophilicity and reduced metabolic degradation. In the case of 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine, the trifluoromethyl group plays a crucial role in modulating the compound's interaction with biological receptors, thereby influencing its efficacy and selectivity.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. Studies have demonstrated that compounds with similar structural motifs can exhibit potent activity against various diseases, including cancer and inflammatory disorders. The chloro substituent on the phenyl ring further contributes to the compound's versatility, allowing for additional modifications that could enhance its therapeutic profile.

The synthesis of 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine involves a series of well-established organic reactions, including chlorination and trifluoromethylation processes. These synthetic strategies have been optimized over the years to ensure high yields and purity, making it feasible for large-scale production. The compound's stability under various conditions also adds to its appeal as a pharmaceutical intermediate.

In addition to its pharmaceutical applications, 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine has shown promise in materials science. Its unique chemical properties make it suitable for use in advanced polymers and coatings, where its stability and reactivity contribute to enhanced material performance. This dual functionality underscores the compound's broad utility beyond traditional pharmaceuticals.

Current research efforts are focused on exploring new derivatives of 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine to further expand its therapeutic potential. By modifying other parts of its structure, scientists aim to develop compounds with improved efficacy, reduced side effects, and enhanced patient compliance. These studies are supported by computational modeling techniques that predict how different structural changes will affect the compound's biological activity.

The regulatory landscape for novel pharmaceutical compounds like 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine is stringent but well-defined. Manufacturers must adhere to rigorous quality control measures to ensure that their products meet safety and efficacy standards. Fortunately, the well-established synthetic routes for this compound facilitate compliance with these regulations, making it easier for companies to bring new formulations to market.

Looking ahead, the continued investigation into 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-amine holds great promise for advancing both drug development and materials science. As our understanding of molecular interactions deepens, so too will our ability to harness this compound's potential. Whether through new synthetic methodologies or innovative applications in therapy, one thing is certain: 2-4-chloro-2-(trifluoromethyl)phenylpropan-2-am ine will remain at the forefront of scientific exploration for years to come.

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